molecular formula C13H18O3 B043467 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 15028-56-5

4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B043467
CAS No.: 15028-56-5
M. Wt: 222.28 g/mol
InChI Key: DBFDSKSLTCMIPB-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of benzyloxy compounds with dioxolane derivatives. One common method includes the use of benzyloxy alcohol and 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 4-[(Benzyloxy)methyl]-2-methyl-1,3-dioxolane
  • 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxane

Comparison: 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDSKSLTCMIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220925
Record name 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-56-5
Record name 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane
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Record name 4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
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Record name 15028-56-5
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Record name 2,2-Dimethyl-4-[(phenylmethoxy)methyl]-1,3-dioxolane
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Record name 4-[(benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

To a 1000 ml round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were added 132.2 g (1.0 mol) of 2,2-dimethyl-1,3-dioxolane-4-methanol, 231.4 g (1.2 mol) of a 28% methanol solution of sodium methoxide, and 500 ml of toluene. With introducing nitrogen thereinto, the toluene was refluxed under reduced pressure for 1 hour to remove the methanol by distillation. With maintaining the solution at 80° C., 126.6 g (1.0 mol) of benzyl chloride was added dropwise over a period of 2 hours using a dropping funnel, followed by further 2 hours of the reaction. The reaction solution was subjected to solvent removal and purification by distillation (b.p. 93-95° C./266 Pa) to obtain 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
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Synthesis routes and methods II

Procedure details

Boron trifluoride-diethyl ether complex (0,9 ml,0.007 ml) was dropped in benzyl alcohol (92 ml) of glycidol (22.01 g, 0.3 mol) on ice bath. After dropping the mixture was stirred for 8 hours at 25° C. After the reaction was over, triethylamine was added thereto and benzyl alcohol was removed in vacuo. The desidue was dissolved in acetone and thereto p-toluenesulfonic acid was added. The mixture was reacted for 8 hours at 25° C. After the completion of the reaction triethylamine was added thereto and acetone was removed in vacuo. The crude product was distilled to give a mixture (43.8 g, yield 81%) of 4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane and 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane. The ratio of the dioxolane and the dioxane was 8 to 1 by analysis with gas chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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